molecular formula C8H7BrF3N B13493173 2-Bromo-3-methyl-5-(trifluoromethyl)aniline

2-Bromo-3-methyl-5-(trifluoromethyl)aniline

Cat. No.: B13493173
M. Wt: 254.05 g/mol
InChI Key: ORZYMSWBKQEWIB-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 3-methyl-5-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to handle the bromination reaction, ensuring consistent quality and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-3-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

2-Bromo-3-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-bromo-3-methyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3

InChI Key

ORZYMSWBKQEWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)N)C(F)(F)F

Origin of Product

United States

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